molecular formula C12H13NO7 B176141 (2-Methoxy-4-nitrophenyl)methylene diacetate CAS No. 198821-77-1

(2-Methoxy-4-nitrophenyl)methylene diacetate

Cat. No. B176141
M. Wt: 283.23 g/mol
InChI Key: GMHRDXGOIVQOSW-UHFFFAOYSA-N
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Patent
US06596747B2

Procedure details

A mixture of 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL) was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to compound 2A (129.0 g, 51%). 1H NMR (CDCl3) d 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2].CC([O:16][C:17]([CH3:19])=[O:18])=O.OS(O)(=O)=O.[CH3:25][C:26]([OH:28])=[O:27]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([O:16][C:17](=[O:18])[CH3:19])[O:28][C:26](=[O:27])[CH3:25])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)OC
Name
Quantity
900 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
900 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
CrO3
Quantity
252.6 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 19° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 0-10° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 minutes at which time the reaction
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to give a slurry
WASH
Type
WASH
Details
The remaining black gummy residue was rinsed with HOAc (3×100 mL)
ADDITION
Type
ADDITION
Details
the washes were added to the slurry
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The cake was washed with water (3×400 mL) and suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried for 17 hours to compound 2A (129.0 g, 51%)
Duration
17 h

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C(OC(C)=O)OC(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.